molecular formula C13H20O2 B14740319 Prop-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate CAS No. 5458-63-9

Prop-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate

Cat. No.: B14740319
CAS No.: 5458-63-9
M. Wt: 208.30 g/mol
InChI Key: HWLGQBWMTVDBMJ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is a chemical compound with a complex structure that includes a cyclopropane ring, multiple methyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate typically involves the reaction of a cyclopropane derivative with an appropriate esterifying agent. One common method is the esterification of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid with prop-2-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction .

Properties

CAS No.

5458-63-9

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

prop-2-enyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H20O2/c1-6-7-15-12(14)11-10(8-9(2)3)13(11,4)5/h6,8,10-11H,1,7H2,2-5H3

InChI Key

HWLGQBWMTVDBMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC=C)C

Origin of Product

United States

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